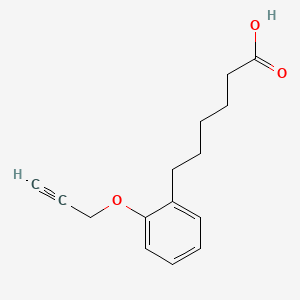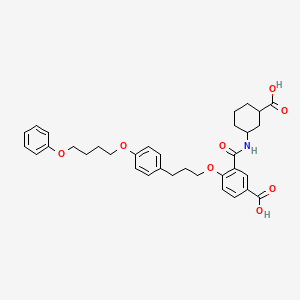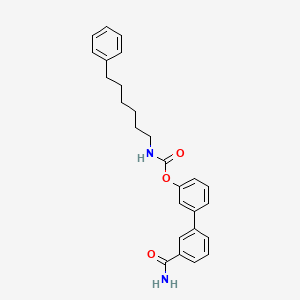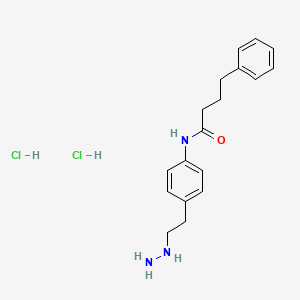
Naquotinib
Übersicht
Beschreibung
Naquotinib ist ein neuartiger epidermaler Wachstumsfaktorrezeptor-Tyrosinkinase-Inhibitor der dritten Generation. Es wird hauptsächlich zur Behandlung von nicht-kleinzelligem Lungenkrebs mit spezifischen epidermalen Wachstumsfaktorrezeptor-Mutationen eingesetzt. This compound hat eine Wirksamkeit bei der Hemmung sowohl aktivierender Mutationen als auch Resistenzmutationen des epidermalen Wachstumsfaktorrezeptors gezeigt, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht .
Wissenschaftliche Forschungsanwendungen
Naquotinib hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Onkologie. Es wurde umfassend auf seine Wirksamkeit bei der Behandlung von nicht-kleinzelligem Lungenkrebs mit epidermalen Wachstumsfaktorrezeptor-Mutationen untersucht . Darüber hinaus hat this compound in Modellen mit aktivierenden Mutationen des epidermalen Wachstumsfaktorrezeptors, T790M-Resistenzmutation und AXL-Überexpression ein Potenzial zur Hemmung des Tumorwachstums gezeigt . Seine mutationsselektiven inhibitorischen Wirkungen machen es zu einem wertvollen Werkzeug, um die Biologie epidermaler Wachstumsfaktorrezeptor-Mutationen zu verstehen und gezielte Therapien zu entwickeln.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv den epidermalen Wachstumsfaktorrezeptor mit aktivierenden Mutationen und Resistenzmutationen hemmt. Es bindet irreversibel an die Tyrosinkinase-Domäne des epidermalen Wachstumsfaktorrezeptors und verhindert dessen Aktivierung und anschließende Signalwege, wie die MAPK/ERK- und PI3K/AKT-Pfade . Diese Hemmung führt zu einer verminderten Überlebensrate, Proliferation, Invasion und Angiogenese von malignen Zellen .
Wirkmechanismus
Target of Action
Naquotinib, also known as ASP8273, is a novel third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor . EGFRs are a class of receptor tyrosine kinase, also known as ErbB1 and HER1 . They play a crucial role in the regulation of cell growth, survival, and differentiation . This compound has been shown to inhibit several kinases, including BTK, JAK3, and TXK .
Mode of Action
This compound interacts with its targets by inhibiting EGFR tyrosine kinase activity . It has been found to covalently bind to a mutant EGFR (L858R/ T790M) via cysteine residue 797 in the kinase domain of EGFR with long-lasting inhibition . This interaction results in the inhibition of EGFR-derived signals, effectively suppressing the proliferation and survival of cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. Primarily, it inhibits the EGFR signaling pathway, which controls the proliferation, growth, survival, and differentiation of cells . Mutations in the EGFR gene can lead to overproduction of EGFR protein, causing several types of cancer . This compound also inhibits the phosphorylation of AXL, an alternative bypassing pathway for resistance to EGFR-TKIs .
Pharmacokinetics
This compound exhibits almost dose-proportional pharmacokinetics in both plasma and tumors . Interestingly, it shows a higher concentration and a longer elimination half-life in tumors than in plasma , suggesting that it may have a favorable distribution profile for treating tumors.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR with activating mutations, as well as the T790M resistance mutation . It has been shown to induce tumor regression in non-small cell lung cancer (NSCLC) models with EGFR-activating mutations with or without the T790M resistance mutation .
Action Environment
While specific environmental factors influencing this compound’s action are not explicitly mentioned in the literature, it’s worth noting that the efficacy of any drug can be influenced by a variety of factors, including the patient’s overall health, the presence of other medications, and individual genetic variations
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Naquotinib interacts with EGFR, which is a protein involved in cell signaling pathways . It has been shown to inhibit EGFR with activating mutations, as well as T790M resistance mutation while sparing wild-type (WT) EGFR .
Cellular Effects
This compound influences cell function by inhibiting EGFR-derived signals in NSCLC . This inhibition disrupts the MAPK/ERK and PI3K/AKT pathways, leading to decreased malignant cell survival, proliferation, invasion, metastatic spread, and tumor angiogenesis .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to EGFR and inhibiting its tyrosine kinase activity . This inhibition disrupts the downstream signaling pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been shown to induce tumor regression of NSCLC with EGFR-activating mutations with or without T790M resistance mutation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to induce tumor regression of NSCLC with EGFR-activating mutations with or without T790M resistance mutation .
Metabolic Pathways
This compound is involved in the EGFR signaling pathway. By inhibiting EGFR, it disrupts the downstream MAPK/ERK and PI3K/AKT pathways .
Vorbereitungsmethoden
Die Synthese von Naquotinib umfasst mehrere Schritte, einschließlich der Bildung einer Pyrazin-Carboxamid-basierten Struktur. Der Syntheseweg beinhaltet typischerweise die Verwendung von Flüssigchromatographie-Tandem-Massenspektrometrie zur genauen Bestimmung und metabolischen Stabilitätsbewertung . Industrielle Produktionsverfahren sind so konzipiert, dass eine hohe Reinheit und Ausbeute erzielt werden, wobei häufig fortschrittliche chromatographische Techniken und strenge Reaktionsbedingungen verwendet werden, um die Integrität der Verbindung zu erhalten.
Analyse Chemischer Reaktionen
Naquotinib unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Hydroxylierung. Häufig verwendete Reagenzien in diesen Reaktionen sind menschliche Lebermikrosomen für die metabolische Profilerstellung . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Phase-I-Metabolite, wie N-demethylierte, oxidierte und hydroxylierte Derivate. Reaktive Zwischenprodukte, einschließlich Elektrophilen wie Aldehyden und Iminium-Ionen, wurden ebenfalls identifiziert .
Vergleich Mit ähnlichen Verbindungen
Naquotinib wird häufig mit anderen epidermalen Wachstumsfaktorrezeptor-Tyrosinkinase-Inhibitoren der dritten Generation verglichen, wie Osimertinib und Erlotinib. Während all diese Verbindungen den epidermalen Wachstumsfaktorrezeptor angreifen, hat this compound eine größere Potenz gegen bestimmte Mutationen gezeigt, wie L858R plus T790M . Darüber hinaus hat this compound ein einzigartiges inhibitorisches Profil, das andere Kinasen wie BTK, JAK3 und TXK beeinflusst, was sich auf seine Wirksamkeit und Sicherheit bei Lungenkrebspatienten auswirken kann . Ähnliche Verbindungen umfassen Osimertinib, Gefitinib und Erlotinib .
Eigenschaften
IUPAC Name |
6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDCLUARMDUUKN-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448232-80-1 | |
| Record name | Naquotinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448232801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naquotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12036 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAQUOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DD4548PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


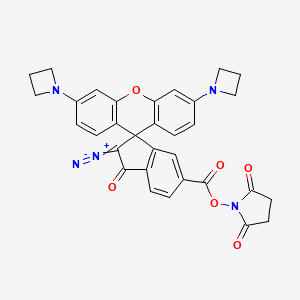
![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)
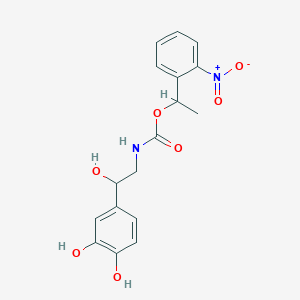

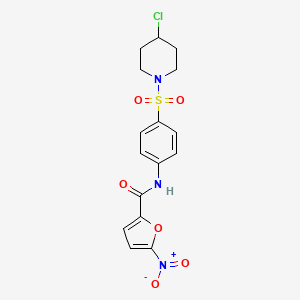
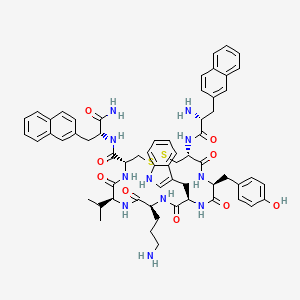
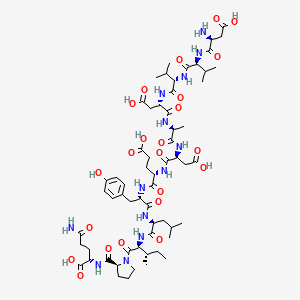
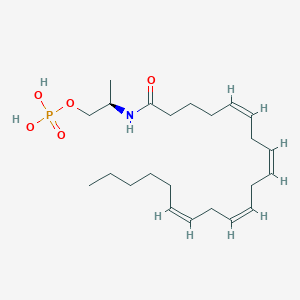
![3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B560356.png)
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
